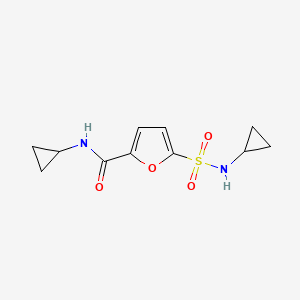![molecular formula C27H31N5O3 B2642977 1-[(5-chloro-1-methyl-1H-indol-3-yl)methyl]-N-(3-methylbenzyl)piperidine-4-carboxamide CAS No. 1251698-18-6](/img/structure/B2642977.png)
1-[(5-chloro-1-methyl-1H-indol-3-yl)methyl]-N-(3-methylbenzyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(5-chloro-1-methyl-1H-indol-3-yl)methyl]-N-(3-methylbenzyl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including an indole ring, a piperidine ring, and a carboxamide group . Indole derivatives are significant heterocyclic systems in natural products and drugs .
Synthesis Analysis
The synthesis of similar indole derivatives has been reported in the literature . Typically, these compounds are synthesized through multi-step reactions involving the formation of the indole ring, followed by various functional group transformations .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a piperidine ring, and a carboxamide group . The exact structure would depend on the specific positions of these groups within the molecule.Chemical Reactions Analysis
Indole derivatives, such as the one you’re asking about, can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and various types of cycloaddition reactions .Applications De Recherche Scientifique
Allosteric Modulation of CB1 Receptor
- The chemical functionalities of indole-2-carboxamides, similar to the structure , are crucial for allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural requirements include a critical chain length at the C3-position, an electron-withdrawing group at the C5-position, and specific lengths of the linker between the amide bond and the phenyl ring. This optimization leads to the identification of potent CB1 allosteric modulators, suggesting potential applications in developing therapeutics targeting the CB1 receptor for various neurological conditions (Khurana et al., 2014).
CCR5 Antagonism and Anti-HIV Activity
- The introduction of various polar groups into piperidine-4-carboxamide CCR5 antagonists, aiming to improve metabolic stability, led to the discovery of compounds with highly potent anti-HIV-1 activity. This highlights its potential application in the development of new therapies for HIV, particularly in inhibiting CCR5-using HIV-1 clinical isolates (Imamura et al., 2006).
GlyT1 Inhibition for CNS Disorders
- A structurally diverse back-up compound for GlyT1 (glycine transporter 1) inhibition was identified, showing potent inhibitory activity and a favorable pharmacokinetics profile. This suggests its utility in exploring treatments for central nervous system (CNS) disorders by modulating glycine levels in the brain (Yamamoto et al., 2016).
Inotropic Activity in Cardiovascular Research
- The synthesis and evaluation of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides for positive inotropic activity suggest potential applications in cardiovascular research, particularly in developing therapeutics for heart failure (Liu et al., 2009).
Antagonistic Activity Towards CB1 Receptor
- The molecular interaction study of a related antagonist with the CB1 cannabinoid receptor provides insights into the structural requirements for binding and antagonistic activity. This research could inform the development of new compounds targeting cannabinoid receptors for various therapeutic purposes (Shim et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
N-cyclohexyl-3-[2-[(2,5-dimethylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3/c1-18-12-13-19(2)20(16-18)17-31-27(35)32-23-11-7-6-10-22(23)25(34)30(26(32)29-31)15-14-24(33)28-21-8-4-3-5-9-21/h6-7,10-13,16,21H,3-5,8-9,14-15,17H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHQZYLJRQUFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC(=O)NC5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

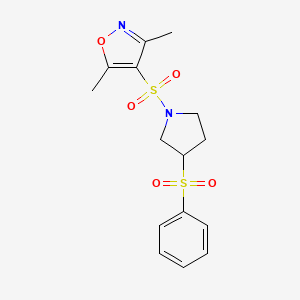

![2-{[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2642897.png)
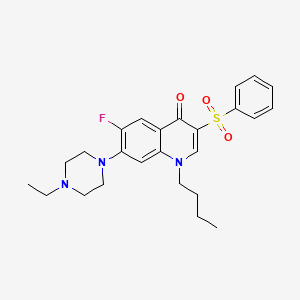
![5-Chloropyrazolo[1,5-a]pyridine](/img/structure/B2642900.png)
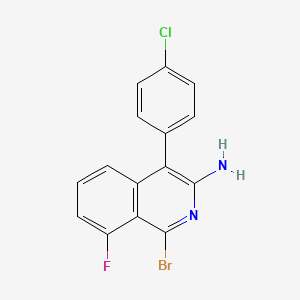
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2642908.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2642910.png)
![4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2642912.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2642914.png)
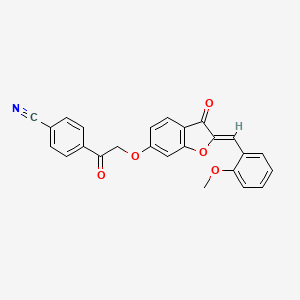
![4-benzoyl-N-[4-[4-[(4-benzoylbenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2642916.png)
